molecular formula C21H19N3O4 B2415773 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide CAS No. 942007-94-5

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No. B2415773
CAS RN: 942007-94-5
M. Wt: 377.4
InChI Key: GHRSVDLRAQDDJX-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide, also known as BDP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. BDP is a pyridazinone derivative that has been shown to have anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antioxidant Capacity Assays

The molecule "2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide" may be related to compounds used in antioxidant capacity assays. The ABTS/PP Decolorization Assay is one of the most abundant antioxidant capacity assays, utilizing the ABTS radical cation. The reaction pathways underlying this assay involve the formation of coupling adducts with certain antioxidants and their subsequent oxidative degradation. This review elucidates these pathways and discusses the specificity and relevance of the oxidation products, raising questions about the overall application of the ABTS-based assays while still recognizing their utility in tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Heterocyclic Compound Synthesis

The synthesis and applications of heterocyclic compounds, like 1,2-oxazines and 1,2-benzoxazines, which are related to the structure of the compound , have been extensively reviewed. These compounds have significant pharmacological properties and industrial applications. The review details their synthesis methods, use as chiral synthons, general reactions, and the implications of oxazinium salts as electrophiles (Sainsbury, 1991).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(22-11-10-15-4-2-1-3-5-15)13-24-21(26)9-7-17(23-24)16-6-8-18-19(12-16)28-14-27-18/h1-9,12H,10-11,13-14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRSVDLRAQDDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

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